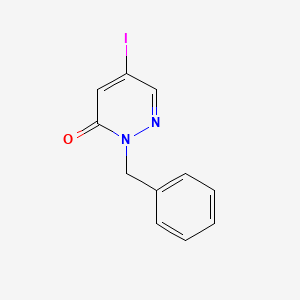

2-benzyl-5-iodopyridazin-3(2H)-one

説明

特性

IUPAC Name |

2-benzyl-5-iodopyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOBDGYMMSDMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677529 | |

| Record name | 2-Benzyl-5-iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825633-93-0 | |

| Record name | 2-Benzyl-5-iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Reagents

- 6-Benzyl-3,6-dihydropyridin-2(1H)-ones : Easily accessible lactams serving as the precursor.

- N-Iodosuccinimide (NIS) : Electrophilic iodinating agent used to introduce iodine selectively.

- Solvents : Nitromethane (CH3NO2), often dry or wet depending on the step.

- Catalysts and Additives : Triphenylphosphite ((PhO)3P), Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for promoting rearrangement and stabilization of intermediates.

Reaction Conditions and Steps

Step 1: Iodination and Rearrangement Initiation

Treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with NIS in nitromethane triggers electrophilic iodination at the 3-position and initiates the aza-semipinacol rearrangement. This rearrangement involves migration of the benzyl group from C6 to C5, forming a quaternary carbon center.

Step 2: Formation of 5-Benzyl-3-iodo-2-pyridone Intermediate

The rearranged intermediate is a 5-benzyl-3-iodo-substituted 2-pyridone, which is often isolated or directly converted in situ.

Step 3: Conversion to this compound

Further treatment with Lewis acids such as TMSOTf promotes cyclization and stabilization, yielding the desired this compound in moderate to good yields.

Reaction Mechanism Insights

The key mechanistic features include:

- Formation of an N-acyliminium ion intermediate that facilitates the benzyl group migration.

- The aza-semipinacol rearrangement is unprecedented for lactams and involves a 1,2-shift of the benzyl substituent.

- Electrophilic substitution by iodine occurs after the rearrangement, selectively iodinating the 3-position of the pyridazinone ring.

- The presence of substituents at C4 (e.g., methyl or phenyl groups) influences the reaction pathway and product distribution by stabilizing carbocation intermediates.

Optimization and Yield Data

| Parameter | Conditions | Observations and Yields |

|---|---|---|

| Solvent | Dry vs. wet nitromethane | Wet nitromethane favors hydroxylactam intermediates; dry solvent used for final product formation |

| Temperature | ~60 °C | Optimal for rearrangement and iodination |

| Reaction Time | 3.5 hours | Sufficient for rearrangement completion |

| Iodinating Agent | N-iodosuccinimide (NIS) | Effective for selective iodination |

| Lewis Acid Catalyst | TMSOTf | Promotes conversion of hydroxylactams to pyridazinone, yields up to 72-76% |

| Substituent Effects | C4-phenyl or methyl substituents | Influence product ratio and yield; bulky groups may hinder rearrangement |

Yields for this compound typically range from 50% to 76%, depending on substrate substitution and reaction conditions.

Limitations and Challenges

- Substrates with bulky substituents at C6 or large benzyl groups (e.g., biphenyl, naphthyl) tend to decompose or give low yields.

- Steric hindrance can negatively affect the rearrangement efficiency.

- Some intermediates, such as 6-hydroxylactams, may be unstable and require in situ conversion.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination + Rearrangement | NIS, CH3NO2 (wet), RT to 60 °C | 5-Benzyl-3-iodo-2-pyridone intermediate | N/A | Benzyl group transfer from C6 to C5 |

| Cyclization | TMSOTf, dry CH3NO2, 60 °C | This compound | 50-76 | Lewis acid catalyzed ring closure |

| Optional Functionalization | t-BuOK, THF (for further derivatization) | Unsaturated indenopyridin-2-ones | Moderate | Enables further synthetic applications |

化学反応の分析

Types of Reactions

2-benzyl-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction might yield a biaryl compound, while a substitution reaction with an amine could produce an aminopyridazinone derivative.

科学的研究の応用

Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: Exploration as a lead compound in drug discovery for its potential therapeutic properties.

Industry: Use in the manufacture of specialty chemicals and materials.

作用機序

The mechanism of action of 2-benzyl-5-iodopyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Comparison with Similar Pyridazinone Derivatives

Pharmacological and Reactivity Comparisons

Table 2: Pharmacological and Reactivity Profiles

Key Observations:

- Iodine vs. Chlorine: Iodo-substituted pyridazinones are more reactive in metal-catalyzed reactions than chloro analogues, expanding their utility in medicinal chemistry .

- Positional Effects: Benzyl at position 2 (target compound) vs.

- Bioactivity : While highlights anticancer activity for a 5-benzyl derivative, iodine’s presence in the target compound could modulate toxicity or binding affinity .

Physicochemical Properties

- Solubility : The iodo group’s hydrophobicity may reduce aqueous solubility compared to chloro or methyl analogues, impacting bioavailability.

- Stability : Iodine’s susceptibility to light or oxidative degradation requires careful handling, unlike more stable chloro derivatives .

生物活性

2-Benzyl-5-iodopyridazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its structure, featuring a pyridazine ring with a benzyl and iodine substituent, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

- Molecular Formula : C11H10N2O

- Molecular Weight : 202.21 g/mol

- CAS Number : 825633-93-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodine atom enhances the compound's reactivity, potentially influencing enzyme inhibition and receptor binding.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating its potential for treating inflammatory diseases.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In a case study involving human cancer cell lines, the compound was tested for cytotoxicity. Results indicated that it reduced cell viability significantly at concentrations above 10 µM, with IC50 values around 8 µM for breast cancer cells (MCF-7) and 12 µM for lung cancer cells (A549) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8 |

| A549 | 12 |

Anti-inflammatory Effects

Research published in a pharmacology journal highlighted the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Comparative Analysis

When comparing this compound with other pyridazine derivatives, its unique iodine substitution provides enhanced biological activity. For instance, similar compounds without iodine showed significantly lower antimicrobial efficacy.

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| This compound | 15 |

| 2-Benzylpyridazine | >50 |

| 4-Methylpyridazine | >40 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzyl-5-iodopyridazin-3(2H)-one, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves halogenation (e.g., iodination) of a pyridazinone precursor. To optimize yield, use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C). Monitor reaction progress via TLC or HPLC. For regioselective iodination at the 5-position, steric and electronic effects of the benzyl group at N2 must be considered . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm substitution patterns. The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the pyridazinone ring protons resonate downfield (δ 8.0–8.5 ppm) .

- FTIR : Confirm carbonyl (C=O) stretching at ~1670 cm and C-I vibration at ~500 cm .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for iodine (m/z 127).

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .

- Stability : Store at –20°C in inert atmospheres. Degradation studies (HPLC) show instability under prolonged UV light or acidic conditions (pH < 4) .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction kinetics. Computational modeling (DFT) predicts electron density distribution, favoring iodination at the 5-position due to resonance stabilization from the benzyl group. Experimentally, using Lewis acids (e.g., ZnCl) can enhance selectivity by coordinating to the pyridazinone carbonyl .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (>95% by HPLC).

- Mechanistic Studies : Use kinase profiling or molecular docking to identify off-target effects. For example, conflicting IC values may arise from differences in ATP concentrations in enzymatic assays .

- Statistical Analysis : Apply ANOVA or Bayesian models to account for variability in dose-response curves .

Q. How can X-ray crystallography elucidate the compound’s supramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., H-bonding between carbonyl O and adjacent N-H groups). For this compound, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.77 Å, b = 12.62 Å) are reported. H-bonding networks along the b-axis stabilize the lattice, impacting solubility and melting point .

Q. What are the best practices for designing derivatives to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Modify the benzyl group (e.g., electron-withdrawing substituents) to tune lipophilicity (logP) and membrane permeability.

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity. Replace iodine with less labile halogens (e.g., Br) if instability is observed .

- ADME Profiling : Employ PAMPA assays for passive permeability and CYP450 inhibition studies to predict drug-drug interactions .

Data Analysis and Experimental Design

Q. How should researchers statistically validate synthetic yield variations between batches?

- Methodological Answer : Perform a multivariate analysis (e.g., PCA) to identify critical factors (e.g., temperature, solvent purity). Use control charts to monitor batch consistency and apply Tukey’s HSD test for pairwise comparisons. A ≥10% yield deviation warrants re-evaluation of catalyst loading or moisture control .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。